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Compound of Interest

Compound Name:
(6-(Trifluoromethyl)pyridin-2-

yl)methanol

Cat. No.: B143639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of (6-
(Trifluoromethyl)pyridin-2-yl)methanol, a key heterocyclic building block in medicinal

chemistry and drug discovery. The presence of a trifluoromethyl group and a hydroxymethyl

substituent on the pyridine ring imparts unique physicochemical properties that are highly

valuable for the development of novel therapeutic agents. This document details the expected

spectroscopic and crystallographic characteristics of the molecule, provides detailed

experimental protocols for its synthesis and characterization, and outlines a general workflow

for its structural elucidation.

Physicochemical Properties
(6-(Trifluoromethyl)pyridin-2-yl)methanol, with the chemical formula C₇H₆F₃NO and CAS

number 131747-53-0, is a pyridine derivative featuring a trifluoromethyl group at the 6-position

and a hydroxymethyl group at the 2-position.[1] The trifluoromethyl group significantly

influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological

targets, while the hydroxymethyl group provides a handle for further synthetic modifications.
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While complete experimental data for (6-(Trifluoromethyl)pyridin-2-yl)methanol is not readily

available in the public domain, the following sections present predicted and analogous data

based on closely related structures, such as 1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanol.[2]

This information serves as a valuable reference for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. The expected chemical shifts for (6-(Trifluoromethyl)pyridin-2-yl)methanol are

summarized below.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8-8.0 d 1H Pyridine H-4

~7.5-7.7 t 1H Pyridine H-3

~7.3-7.5 d 1H Pyridine H-5

~4.8 s 2H -CH₂OH

~3.5 br s 1H -OH

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~160 Pyridine C2

~149 (q) Pyridine C6 (coupled to F)

~138 Pyridine C4

~125 (q) -CF₃ (coupled to C)

~120 Pyridine C3

~118 Pyridine C5

~64 -CH₂OH

Table 3: Predicted ¹⁹F NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ -68 -CF₃

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic vibrational frequencies for (6-(Trifluoromethyl)pyridin-2-yl)methanol are

expected in the following regions.

Table 4: Predicted IR Absorption Bands
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Frequency (cm⁻¹) Bond Vibration Functional Group

3400-3200 (broad) O-H stretch Alcohol

3100-3000 C-H stretch Aromatic (Pyridine)

2950-2850 C-H stretch Aliphatic (-CH₂-)

1600-1450 C=C and C=N stretch Pyridine Ring

1350-1150 C-F stretch Trifluoromethyl

1050-1000 C-O stretch Primary Alcohol

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For (6-(Trifluoromethyl)pyridin-2-yl)methanol (MW: 177.12 g/mol ), the

electron ionization (EI) mass spectrum is expected to show the following key fragments.

Table 5: Predicted Mass Spectrometry Fragmentation

m/z Fragment

177 [M]⁺ (Molecular Ion)

176 [M-H]⁺

158 [M-H₂O]⁺

146 [M-CH₂OH]⁺

108 [M-CF₃]⁺

78 [C₅H₄N]⁺ (Pyridine ring)

Experimental Protocols
The following are detailed, generalized protocols for the synthesis and purification of (6-
(Trifluoromethyl)pyridin-2-yl)methanol, as well as for its structural characterization.
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Synthesis: Reduction of 6-
(Trifluoromethyl)picolinaldehyde
This procedure outlines the reduction of the corresponding aldehyde to the primary alcohol.

Materials:

6-(Trifluoromethyl)picolinaldehyde

Sodium borohydride (NaBH₄)

Methanol (MeOH)

Dichloromethane (DCM)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

Dissolve 6-(trifluoromethyl)picolinaldehyde (1.0 eq) in methanol in a round-bottom flask

equipped with a magnetic stirrer.

Cool the solution to 0 °C in an ice bath.

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, quench the reaction by the slow addition of saturated

aqueous NH₄Cl solution.

Remove the methanol under reduced pressure using a rotary evaporator.

Extract the aqueous residue with dichloromethane (3 x 50 mL).

Combine the organic layers and wash with brine (1 x 50 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude product.

Purification: Flash Column Chromatography
Materials:

Crude (6-(Trifluoromethyl)pyridin-2-yl)methanol

Silica gel (230-400 mesh)

Hexanes

Ethyl acetate

Chromatography column

Collection tubes

Procedure:

Prepare a slurry of silica gel in hexanes and pack a chromatography column.

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a

small amount of silica gel.

Load the dried silica-adsorbed product onto the top of the packed column.

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl

acetate and gradually increasing to 50%).
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Collect fractions and analyze them by TLC to identify those containing the pure product.

Combine the pure fractions and remove the solvent under reduced pressure to obtain the

purified (6-(Trifluoromethyl)pyridin-2-yl)methanol.

Structural Characterization Methods
NMR Spectroscopy: Prepare a ~5-10 mg sample in ~0.7 mL of deuterated chloroform

(CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR

spectrometer.

IR Spectroscopy: Obtain the IR spectrum of a thin film of the purified product on a salt plate

(e.g., NaCl) or as a KBr pellet using an FTIR spectrometer.

Mass Spectrometry: Analyze the sample using an electron ionization mass spectrometer,

typically coupled with a gas chromatography system (GC-MS), to obtain the mass spectrum.

Workflow for Structural Elucidation
The structural confirmation of a novel or synthesized pyridine derivative like (6-
(Trifluoromethyl)pyridin-2-yl)methanol follows a logical workflow. This process integrates

various analytical techniques to provide a comprehensive structural assignment.
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Caption: General workflow for the structural analysis of a pyridine derivative.

This comprehensive guide provides researchers with the necessary foundational knowledge for

the structural analysis of (6-(Trifluoromethyl)pyridin-2-yl)methanol. While some of the

presented data is predictive, it offers a robust framework for experimental design and data

interpretation in the synthesis and characterization of this and related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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